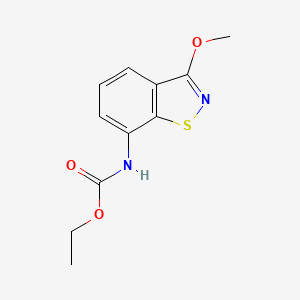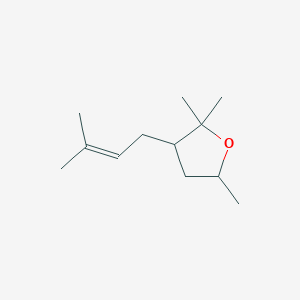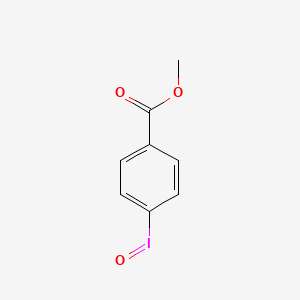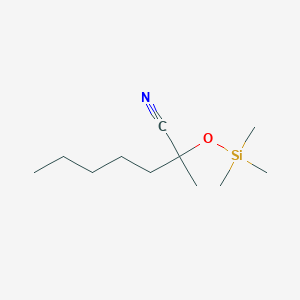
ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of solvents such as ethanol or dioxane and catalysts like sodium persulfate or other oxidizing agents .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield . These methods are advantageous as they reduce reaction times and improve the overall sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: It is used in the development of new materials, such as fluorescence materials and imaging reagents.
Mecanismo De Acción
The mechanism of action of ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole ring system allows for strong binding interactions with these targets, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound with a wide range of biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with similar pharmacological properties.
Uniqueness
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
104121-70-2 |
|---|---|
Fórmula molecular |
C11H12N2O3S |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate |
InChI |
InChI=1S/C11H12N2O3S/c1-3-16-11(14)12-8-6-4-5-7-9(8)17-13-10(7)15-2/h4-6H,3H2,1-2H3,(H,12,14) |
Clave InChI |
OZQLRFZPONGPRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=CC2=C1SN=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)


![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)








